1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
Description
1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride (CAS: 1421602-15-4) is a substituted imidazole derivative with a molecular weight of 308.63 g/mol . The compound features a 4-chlorophenyl group at the 4-position and a methyl group at the 5-position of the imidazole core, with an ethylamine side chain at the 2-position, which is protonated as a dihydrochloride salt. This structural configuration enhances its solubility in aqueous media, a common strategy in pharmaceutical chemistry to improve bioavailability .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c1-7(14)12-15-8(2)11(16-12)9-3-5-10(13)6-4-9;;/h3-7H,14H2,1-2H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXXMBCZRGSHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(C)N)C2=CC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with penicillin acylase from Alcaligenes faecalis, which is involved in the enantioselective acylation process. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their activity.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux. These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies reporting alterations in cell viability and function after prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including alterations in cellular function and viability. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of certain metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
Biological Activity
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride, a compound belonging to the imidazole family, has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a central imidazole ring substituted with a 4-chlorophenyl group and a methyl group at the 5-position. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dopamine Receptors : Research indicates that imidazole derivatives can act as selective agonists or antagonists for dopamine receptors, particularly the D3 subtype. This interaction is crucial in neuropharmacology, especially for conditions like schizophrenia and Parkinson's disease .
- Antimicrobial Activity : Imidazole derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Study 1: Neuropharmacological Effects
A study focused on the D3 receptor agonism revealed that the compound significantly promotes β-arrestin translocation and G protein activation, which are essential for dopamine signaling pathways. In vitro assays demonstrated an EC50 value of approximately 710 nM for D3 receptor activation .
Case Study 2: Antimicrobial Efficacy
In an investigation of antimicrobial properties, the compound exhibited strong activity against S. aureus and E. coli, with MIC values indicating effective inhibition of bacterial growth. The study highlighted the potential of this compound as a lead in developing new antibiotics .
Case Study 3: Anticancer Properties
Research into the anticancer effects showed that this imidazole derivative inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate key signaling pathways related to cancer progression was emphasized .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C12H16Cl3N3
- Molecular Weight : 308.6 g/mol
- Purity : Typically 95%
The structural formula reveals a central imidazole ring with a 4-chlorophenyl group and a methyl substituent at the 5-position, which is crucial for its biological activity.
Biochemical Properties
1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride exhibits several biochemical properties that facilitate its application in research:
- Enzyme Interactions : The compound interacts with various enzymes, including penicillin acylase from Alcaligenes faecalis, playing a role in enantioselective acylation processes.
- Cellular Effects : It modulates cell signaling pathways, gene expression, and cellular metabolism. For instance, it can influence metabolic flux and gene expression through specific signaling pathways.
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Neuropharmacological Effects | Acts as a D3 receptor agonist, promoting β-arrestin translocation and G protein activation. |
| Antimicrobial Activity | Exhibits activity against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis. |
Case Study 1: Neuropharmacological Effects
A study demonstrated that this compound significantly activates D3 receptors in vitro, with an EC50 value of approximately 710 nM. This activation is crucial for understanding its potential therapeutic applications in treating neuropsychiatric disorders.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was evaluated for its antimicrobial properties against various bacterial strains. It showed promising results in inhibiting bacterial growth, suggesting potential for development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The imidazole scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key analogues:
Pharmacological and Physicochemical Properties
- Solubility : Dihydrochloride salts (target compound, –10) generally exhibit higher aqueous solubility than free bases, critical for oral bioavailability .
- In contrast, cyclopropyl () or methylphenyl () substituents offer steric bulk or hydrophobic interactions .
- NMR Profiles : The target compound’s ¹H-NMR (unreported in evidence) would differ from analogues like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (δ 2.51 ppm for CH₃, 7.45–7.76 ppm for aromatic protons) due to amine protonation and absence of nitro groups .
Preparation Methods
General Synthetic Strategy
The synthesis of substituted imidazole ethanamine derivatives generally follows these key stages:
- Construction of the imidazole ring with appropriate substitution (4-chlorophenyl and 5-methyl groups).
- Introduction of the ethanamine side chain at the 2-position of the imidazole ring.
- Formation of the dihydrochloride salt to enhance stability and solubility.
These steps can be achieved through classical organic synthesis techniques such as condensation reactions, reductive amination, nucleophilic substitutions, and salt precipitation.
Imidazole Ring Formation and Substitution
The imidazole core with 4-chlorophenyl and 5-methyl substituents can be synthesized by cyclization reactions involving appropriate precursors such as α-haloketones and amidines or by oxidative cyclization of thiosemicarbazones, as reported in related imidazole derivative syntheses.
For example, oxidative cyclization of thiosemicarbazone intermediates in the presence of ammonium iron sulfate has been used to form substituted imidazoles, which can then be functionalized further.
Introduction of the Ethanamine Side Chain
The ethanamine moiety at the 2-position of the imidazole ring can be introduced via nucleophilic substitution or reductive amination strategies.
A common approach involves the synthesis of a protected intermediate such as tert-butyl [2-(1H-imidazol-1-yl)ethyl]carbamate, which upon treatment with ethereal hydrogen chloride yields the free ethanamine dihydrochloride salt.
Reductive amination is also a favored method, where an aldehyde-functionalized imidazole intermediate reacts with ammonia or an amine source in the presence of a reducing agent to form the ethanamine side chain.
Salt Formation: Dihydrochloride Preparation
The final step involves converting the free base ethanamine derivative into its dihydrochloride salt to improve compound stability and handling.
This is typically achieved by treating the free amine with hydrogen chloride in an organic solvent such as diethyl ether or methanol, followed by solvent evaporation and precipitation of the dihydrochloride salt.
Reaction conditions are mild, often at room temperature for 2–3 hours, yielding high-purity crystalline salts suitable for further application.
Representative Preparation Procedure (Literature-Based)
Alternative Synthetic Routes and Scale-Up Considerations
Patents describe scalable synthetic methods for imidazole derivatives involving regioselective substitutions and controlled reaction conditions to optimize yield and purity.
Mitsunobu reactions followed by azide formation and reduction have been employed for primary amine introduction in related heterocyclic compounds, which might be adapted for this compound.
Reductive amination with aromatic aldehydes and subsequent Boc protection/deprotection steps are common for introducing and protecting amine functionalities during multi-step syntheses.
Summary Table of Key Preparation Methods
| Method | Key Reaction Steps | Advantages | Limitations |
|---|---|---|---|
| Boc Protection → Deprotection with HCl | Protection of ethanamine as Boc-carbamate → deprotection with ethereal HCl to form dihydrochloride salt | High purity, mild conditions, good yield | Requires protection/deprotection steps |
| Reductive Amination | Reaction of aldehyde-functionalized imidazole with amine → reduction to ethanamine | Direct C–N bond formation, versatile | Sensitive to aldehyde stability, requires reducing agents |
| Mitsunobu Reaction → Azide Reduction | Mitsunobu reaction to install azide → reduction to primary amine | Regioselective, useful for complex substitutions | Multi-step, requires handling azides safely |
| Salt Formation by HCl Treatment | Free base amine treated with HCl in ether or methanol | Simple, efficient salt formation | Requires careful solvent removal |
Research Findings and Notes
The preparation of this compound follows established synthetic protocols for imidazole ethanamine derivatives with modifications to accommodate the 4-chlorophenyl and 5-methyl substitutions.
The dihydrochloride salt form is preferred for pharmaceutical and analytical applications due to improved solubility and stability.
Yields for similar compounds in literature range from moderate to high (40–90%), depending on the synthetic route and purification methods.
Scale-up procedures emphasize regioselectivity and mild reaction conditions to maintain compound integrity and minimize by-products.
Q & A
Q. What are the established synthetic routes for preparing this compound, and what mechanistic considerations govern these reactions?
The synthesis of imidazole derivatives typically involves cyclocondensation reactions. For example, substituted imidazoles are often synthesized via the Debus-Radziszewski reaction, using aldehydes, ammonium acetate, and diketones under acidic conditions . For the target compound, a plausible route involves reacting 4-(4-chlorophenyl)-5-methyl-1H-imidazole-2-carbaldehyde with nitroethane in a nitroaldol (Henry) reaction, followed by reduction of the nitro group to an amine and subsequent dihydrochloride salt formation. Key mechanistic steps include nucleophilic addition, cyclization, and acid-base interactions during salt formation. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize by-products like over-reduced intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of analogous imidazole derivatives (e.g., crystal packing analysis of ethyl 1-[3-(1H-imidazol-1-yl)propyl]benzimidazole carboxylate dihydrate) .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming proton environments, particularly the imidazole ring protons (δ 7.1–7.5 ppm) and the ethylamine side chain (δ 2.8–3.2 ppm).
- Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns, while FT-IR identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions and predict regioselectivity in imidazole synthesis?
Quantum mechanical calculations (e.g., DFT) can model reaction pathways to identify transition states and energy barriers. For example, ICReDD’s approach combines quantum chemical reaction path searches with machine learning to predict optimal conditions (e.g., solvent polarity, catalyst loading) . Computational studies on similar compounds suggest that electron-withdrawing substituents (e.g., 4-chlorophenyl) lower the activation energy for cyclization by stabilizing intermediates through resonance . Tools like Gaussian or ORCA are recommended for simulating substituent effects on regioselectivity.
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or impurities in the compound batch. To address this:
- Purification : Use preparative HPLC or recrystallization to ensure >98% purity (validated by HPLC-UV/ELSD) .
- Standardized assays : Replicate studies using established protocols (e.g., antifungal activity tests against Candida albicans ATCC 90028, as done for structurally related imidazoles) .
- Control experiments : Include reference compounds (e.g., fluconazole) to calibrate activity thresholds .
Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
The dihydrochloride salt is prone to hygroscopicity, which complicates isolation. Recommended approaches:
- In situ salt formation : Conduct the final hydrochloride precipitation under anhydrous conditions (e.g., dry THF/HCl gas) .
- Lyophilization : Freeze-drying the aqueous filtrate improves stability and yield .
- Storage : Use desiccated containers with silica gel and argon blankets to prevent hydrolysis .
Q. How does the 4-chlorophenyl substituent influence reactivity in cross-coupling reactions?
The 4-chlorophenyl group enhances electrophilicity at the imidazole C-2 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the methyl group at C-5 may reduce yields. Computational models (e.g., molecular electrostatic potential maps) predict that electron-deficient aryl partners (e.g., p-nitrophenyl) react preferentially . Experimental validation using Pd(PPh₃)₄ as a catalyst in DMF/H₂O (3:1) at 80°C is advised .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
